N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine is a chemical compound with significant potential in scientific research. It belongs to the class of heterocyclic compounds, specifically pyrido-pyrimidines, which are known for their diverse biological activities. The molecular formula of this compound is and its molecular weight is approximately .
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It is classified under organic compounds with nitrogen heterocycles, which are often explored for their pharmacological properties. The specific structure of N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine contributes to its unique chemical behavior and potential applications in medicinal chemistry .
The synthesis of N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine typically involves multi-step organic reactions that may include cyclization processes. One common method involves the reaction of appropriate pyridine derivatives with diethylamine in the presence of suitable catalysts or reagents to facilitate the formation of the pyrido-pyrimidine structure.
Key steps in the synthesis may include:
The molecular structure of N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine features a fused ring system characteristic of pyrido-pyrimidines. The structural representation can be described using various notations:
InChI=1S/C11H18N/c1-3-13(4)9-6-5-10(12)11(14)8-9/h5-8H,3-4H2,1-2H3CCN(CC)C1=C2C(=N1)C(=NC=N2)C=C(C)CThese notations provide insight into the connectivity and arrangement of atoms within the molecule .
N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine can participate in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing derivatives with improved properties.
The mechanism of action for N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine is not fully elucidated but is believed to involve interactions at specific biological targets such as enzymes or receptors. Research suggests that compounds in this class may exhibit activities such as:
Further studies are required to clarify its specific mechanisms and therapeutic potential.
The physical properties of N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine include:
Chemical properties include:
These properties are crucial for determining handling procedures and storage conditions .
N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2